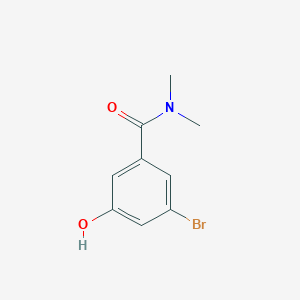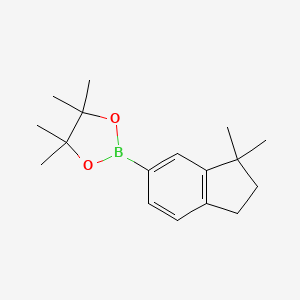
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenylmethyl group, a bromopentyl chain, and a piperidinecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Bromopentyl Intermediate: The bromopentyl chain can be synthesized by reacting 5-bromopentanol with an appropriate reagent such as thionyl chloride to form 5-bromopentyl chloride.
Formation of the Piperidinecarboxylate Intermediate: The piperidinecarboxylate moiety can be synthesized by reacting piperidine with an appropriate carboxylating agent such as phosgene or carbon dioxide.
Coupling Reaction: The final step involves coupling the bromopentyl intermediate with the piperidinecarboxylate intermediate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The piperidinecarboxylate moiety can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted piperidinecarboxylates with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and amines.
Aplicaciones Científicas De Investigación
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and as a tool to investigate the interactions between small molecules and biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopentyl chain allows the compound to interact with hydrophobic regions of proteins and enzymes, while the piperidinecarboxylate moiety can form hydrogen bonds and electrostatic interactions with active sites. These interactions can modulate the activity of the target proteins and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
Phenylmethyl 4-(5-chloropentyl)-1-piperidinecarboxylate: Similar structure but with a chlorine atom instead of a bromine atom. The bromine atom in this compound provides different reactivity and biological activity.
Phenylmethyl 4-(5-iodopentyl)-1-piperidinecarboxylate: Similar structure but with an iodine atom instead of a bromine atom. The larger size and higher reactivity of the iodine atom can lead to different chemical and biological properties.
Phenylmethyl 4-(5-fluoropentyl)-1-piperidinecarboxylate: Similar structure but with a fluorine atom instead of a bromine atom. The fluorine atom can provide different electronic properties and stability.
Propiedades
Fórmula molecular |
C18H26BrNO2 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
benzyl 4-(5-bromopentyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO2/c19-12-6-2-5-7-16-10-13-20(14-11-16)18(21)22-15-17-8-3-1-4-9-17/h1,3-4,8-9,16H,2,5-7,10-15H2 |
Clave InChI |
CVIFAVLNFMKESF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCCCCBr)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(6-Bromo-pyridin-2-yl)-methyl-amino]-2-methyl-propan-2-ol](/img/structure/B8667949.png)





